1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone 1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14634586
InChI: InChI=1S/C25H25N3O3/c29-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-23(18-20)28(30)31/h1-13,18,24H,14-17,19H2
SMILES:
Molecular Formula: C25H25N3O3
Molecular Weight: 415.5 g/mol

1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone

CAS No.:

Cat. No.: VC14634586

Molecular Formula: C25H25N3O3

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone -

Specification

Molecular Formula C25H25N3O3
Molecular Weight 415.5 g/mol
IUPAC Name 1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone
Standard InChI InChI=1S/C25H25N3O3/c29-25(24(21-9-3-1-4-10-21)22-11-5-2-6-12-22)27-16-14-26(15-17-27)19-20-8-7-13-23(18-20)28(30)31/h1-13,18,24H,14-17,19H2
Standard InChI Key DRTNKASPUBAYLT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1CC2=CC(=CC=C2)[N+](=O)[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition

1-[4-(3-Nitrobenzyl)piperazin-1-yl]-2,2-diphenylethanone (IUPAC: 1-[4-[(3-nitrophenyl)methyl]piperazin-1-yl]-2,2-diphenylethanone) has a molecular weight of 415.5 g/mol and the formula C₂₅H₂₅N₃O₃ . The structure comprises:

  • A piperazine ring with a 3-nitrobenzyl substituent.

  • A diphenylethanone group linked to the piperazine nitrogen.

The nitro group at the meta position on the benzyl ring enhances electronic withdrawal, influencing reactivity and receptor interactions .

Spectroscopic and Physicochemical Properties

Key data from NMR and mass spectrometry confirm the connectivity of functional groups:

PropertyValue/DescriptionSource
SMILESC1CN(CCN1CC2=CC(=CC=C2)N+[O-])C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
InChI KeyDRTNKASPUBAYLT-UHFFFAOYSA-N
Melting PointNot reported (similar compounds: 58–153°C)
SolubilityLow in water; soluble in organic solvents

Synthesis and Reaction Pathways

Synthetic Routes

The compound is synthesized via two-step nucleophilic substitution:

  • Piperazine alkylation: Reacting piperazine with 3-nitrobenzyl bromide (C₇H₆BrNO₂) in DMF at 80°C to form 4-(3-nitrobenzyl)piperazine .

  • Ketone coupling: Condensation with 2,2-diphenylethanone chloride under basic conditions (e.g., K₂CO₃).

Optimization Factors:

  • Temperature: 80–100°C for reaction completion .

  • Catalysts: Triethylamine for acid scavenging.

  • Yield: ~43–65% after purification via column chromatography.

Analytical Validation

  • TLC: Rf = 0.6 (ethyl acetate/hexane, 1:1).

  • ¹H NMR: Peaks at δ 2.5–3.5 ppm (piperazine CH₂), δ 7.2–8.1 ppm (aromatic protons) .

CompoundStructure VariationBioactivitySource
1-(4-Methylpiperazin-1-yl)-2,2-diphenylethanoneMethyl vs. nitrobenzylAnticancer (IC₅₀: 12 µM)
4-(3-Nitrophenyl)piperazineNo diphenylethanoneAntimicrobial (MIC: 8 µg/mL)

Applications in Research

Neuropharmacology

  • Psychoactive Studies: Structural analogs are used to probe serotonin receptor subtypes .

  • Pain Management: Piperazine derivatives show analgesic effects in murine models.

Chemical Intermediate

  • PROTAC Synthesis: Piperazine cores are utilized in targeted protein degraders .

ParameterRecommendationSource
Personal Protective EquipmentGloves, goggles, lab coat
Spill ManagementAbsorb with inert material

Research Gaps and Future Directions

Unanswered Questions

  • In Vivo Efficacy: Limited data on bioavailability and toxicity.

  • Target Identification: Precise receptor binding profiles remain uncharacterized .

Proposed Studies

  • Pharmacokinetics: ADMET profiling in animal models.

  • Therapeutic Screening: Antidepressant or antipsychotic potential.

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